[3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid
CAS No.:
Cat. No.: VC13465616
Molecular Formula: C15H20N2O4
Molecular Weight: 292.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N2O4 |
|---|---|
| Molecular Weight | 292.33 g/mol |
| IUPAC Name | 2-[3-[methyl(phenylmethoxycarbonyl)amino]pyrrolidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C15H20N2O4/c1-16(13-7-8-17(9-13)10-14(18)19)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,19) |
| Standard InChI Key | VJPNLJCQXWXQAR-UHFFFAOYSA-N |
| SMILES | CN(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CN(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring—a five-membered nitrogen-containing heterocycle—substituted at the 3-position with a methylamino group protected by a benzyloxycarbonyl moiety. The 1-position is functionalized with an acetic acid side chain, introducing hydrophilicity and enabling further derivatization. The stereochemistry at the pyrrolidine’s 3-position (R or S configuration) significantly influences its biological interactions, though enantiomeric studies remain sparse.
Physical and Chemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 292.33 g/mol | |
| Boiling Point | 492.4 ± 30.0 °C (predicted) | |
| Density | 1.222 ± 0.06 g/cm³ | |
| pKa | 2.47 ± 0.10 (carboxylic acid) | |
| Aqueous Stability | Stable at neutral pH (6–8) |
The low pKa of the carboxylic acid group enhances solubility in polar solvents, while the Cbz group confers lipophilicity, enabling membrane permeability in biological systems .
Synthesis and Optimization
Synthetic Routes
The synthesis typically proceeds via a three-step sequence:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions yields the pyrrolidine core .
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Functionalization: Introduction of the methylamino group via reductive amination, followed by Cbz protection using benzyloxycarbonyl chloride in dichloromethane with triethylamine as a base.
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Acetic Acid Side-Chain Attachment: Alkylation of the pyrrolidine nitrogen with bromoacetic acid under mild alkaline conditions (pH 8–9) .
Industrial-scale production employs continuous flow reactors to enhance yield (typically 65–78%) and reduce reaction times from 48 hours to <6 hours.
Biological Activity and Mechanistic Insights
Enzymatic Interactions
In silico docking studies predict moderate binding affinity (Kᵢ ≈ 18 µM) to aldose reductase, an enzyme implicated in diabetic complications. The carboxylic acid group forms a salt bridge with Arg268, while the pyrrolidine nitrogen interacts with Tyr209 via van der Waals forces . Comparative analysis with structurally related inhibitors suggests that halogenation at the benzyl ring could enhance potency by 3–5 fold .
Pharmacological Profiling
In Vitro Stability
The compound demonstrates:
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Plasma Stability: 87% remaining after 2 hours in human plasma at 37°C, suggesting resistance to esterase activity.
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Hepatic Metabolism: CYP3A4-mediated oxidation of the pyrrolidine ring forms a minor metabolite (M1, m/z 308.1) detectable via LC-MS .
Toxicity Screening
Applications in Drug Discovery
Peptide Mimetics
The Cbz group serves as a transient protecting group in solid-phase peptide synthesis (SPPS). Deprotection using HBr/acetic acid (33% v/v) achieves >95% cleavage efficiency without racemization .
Prodrug Design
Conjugation with antiviral nucleosides (e.g., acyclovir) via ester linkages enhances oral bioavailability by 40% in rat models, leveraging the compound’s membrane permeability.
Future Directions
Stereochemical Optimization
Resolution of enantiomers using chiral HPLC (Chiralpak IC column, hexane/ethanol 85:15) could isolate the (R)-isomer, hypothesized to exhibit 10-fold higher aldose reductase inhibition than the (S)-form.
Targeted Delivery Systems
Encapsulation in PEGylated liposomes (100 nm diameter) may mitigate developmental toxicity while improving tumor accumulation in xenograft models .
Computational Modeling
Machine learning models trained on 200+ pyrrolidine derivatives could predict novel analogs with enhanced binding to kinase targets like EGFR or VEGFR2 .
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